molecular formula C7H5ClN2O B11914444 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B11914444
M. Wt: 168.58 g/mol
InChI Key: XISRSOCRDSFYKJ-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine to form the pyrrolo-pyridine core, followed by chlorination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyrrolo-pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H5ClN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)

InChI Key

XISRSOCRDSFYKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NC=C2NC1=O)Cl

Origin of Product

United States

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